

# Chemical properties of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

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## Compound of Interest

Compound Name: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

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## A Technical Guide to Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

### Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate**. This compound is a key intermediate in the pharmaceutical and agrochemical industries, with notable potential in the development of anti-inflammatory and analgesic medications.<sup>[1][2]</sup> This document details its structural characteristics, spectroscopic data, and relevant experimental protocols. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Introduction

**Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate** is a heterocyclic compound featuring an isoxazole ring, which is a common scaffold in medicinal chemistry. The presence of a fluorophenyl group often enhances metabolic stability and binding affinity to biological targets.<sup>[1]</sup> Its versatile structure makes it a valuable building block for synthesizing more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.<sup>[1]</sup> <sup>[2]</sup> This guide consolidates available technical data to serve as a resource for its application and further investigation.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate** are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.

Property	Value	Reference
IUPAC Name	ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate	[3]
Synonyms	3-(4-Fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester	[1]
CAS Number	954230-39-8	[1][3]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> FNO <sub>3</sub>	[1]
Molecular Weight	249.24 g/mol	[1]
Appearance	White powder, solid	[1]
Melting Point	56-61 °C	[1]
Purity	≥ 99% (HPLC)	[1]
InChI Key	QQZTUBJEZZHCKF-UHFFFAOYSA-N	
SMILES	CCOC(=O)c1c(C)onc1-c2ccc(F)cc2	

## Spectroscopic Data

While specific spectra for this exact compound are not publicly available, data from structurally analogous compounds can provide expected values for characterization. The following table presents anticipated spectroscopic data based on similar isoxazole derivatives.

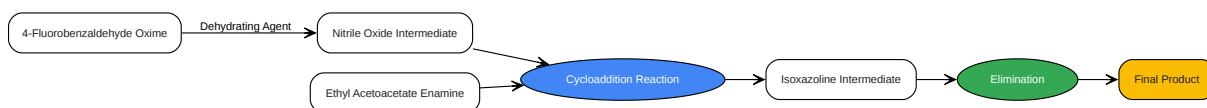
Technique	Expected Data
$^1\text{H}$ NMR	Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and multiplets for the aromatic protons of the fluorophenyl group are expected.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), isoxazole ring carbons, and aliphatic carbons of the ethyl and methyl groups are anticipated.
FT-IR (KBr, $\text{cm}^{-1}$ )	Characteristic peaks for C=O (ester), C=N (isoxazole), C-O, and C-F stretching vibrations would be expected.
Mass Spec. (MS)	The molecular ion peak ( $\text{M}^+$ ) is expected at $m/z$ 249.24.

## Synthesis and Experimental Protocols

The synthesis of 3,4,5-trisubstituted isoxazoles like **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate** can be achieved through several methods. A common approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine, followed by elimination.

### General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of the target compound.



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Caption: General synthesis workflow for **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for isoxazole synthesis.

- **Preparation of the Nitrile Oxide:** 4-Fluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM). The solution is cooled to 0 °C. A mild oxidizing/dehydrating agent like N-Chlorosuccinimide (NCS) or phosphorus oxychloride is added portion-wise while maintaining the temperature.<sup>[4]</sup> The reaction is stirred for 2-3 hours to generate the corresponding nitrile oxide in situ.
- **Cycloaddition Reaction:** In a separate flask, ethyl acetoacetate (1.2 eq) is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine. This enamine solution is then added dropwise to the nitrile oxide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.<sup>[4]</sup>
- **Work-up and Purification:** The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure **Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate**.
- **Characterization:** The final product is characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The melting point is determined as a final confirmation of identity and purity.

## Applications in Research and Development

This compound is a versatile intermediate with several key applications.

- **Pharmaceutical Development:** It serves as a crucial starting material for the synthesis of various pharmaceuticals.<sup>[1]</sup> Its structure is particularly relevant for developing anti-inflammatory and analgesic drugs, potentially by targeting specific enzymes or receptors in inflammatory pathways.<sup>[1][2]</sup>

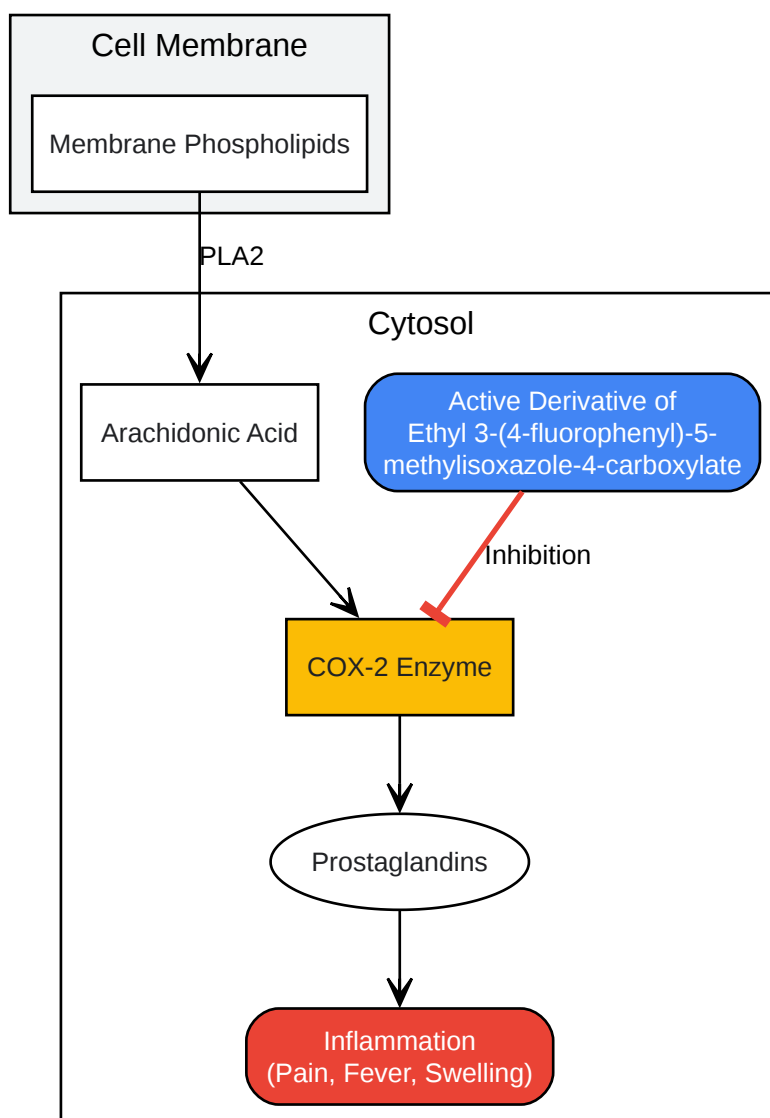
- **Agrochemical Chemistry:** It is utilized in the formulation of agrochemicals, acting as an intermediate for crop protection agents.<sup>[1]</sup> Its chemical stability and solubility are advantageous for creating effective formulations.<sup>[1]</sup>
- **Material Science:** The compound is explored for its potential in creating advanced polymers with enhanced thermal and mechanical properties.<sup>[1]</sup>
- **Analytical Chemistry:** It can be used as a standard reference material in chromatographic techniques like HPLC for the accurate analysis of complex mixtures.<sup>[1]</sup>

## Biological Activity and Signaling Pathways

Given its application in developing anti-inflammatory drugs, a plausible mechanism of action for derivatives of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.

### Hypothetical Signaling Pathway: COX-2 Inhibition

The diagram below illustrates a hypothetical pathway where a derivative of the title compound could exert anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby blocking the production of prostaglandins.



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Caption: Hypothetical anti-inflammatory signaling pathway via COX-2 inhibition.

## Safety and Handling

Appropriate safety precautions should be taken when handling this chemical.

Safety Aspect	Information	Reference
GHS Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	
Hazard Statement	H318 (Causes serious eye damage)	
Precautionary Statements	P280 (Wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	
Storage Class	11 (Combustible Solids)	
Storage Conditions	Store at 0-8 °C	[1]

## Conclusion

**Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate** is a compound of significant interest due to its versatile chemical structure and its role as a key intermediate in multiple industries. Its well-defined properties make it a valuable tool for the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides a foundational understanding for researchers and developers working with this compound.

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